molecular formula C24H19ClN4O6 B11413402 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11413402
M. Wt: 494.9 g/mol
InChI Key: DRCJJCYCOUIBPD-UHFFFAOYSA-N
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Description

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyridopyrimidine core, and a chloromethoxyphenyl group, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClN4O6

Molecular Weight

494.9 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H19ClN4O6/c1-33-18-7-5-15(25)10-17(18)27-21(30)12-28-22-16(3-2-8-26-22)23(31)29(24(28)32)11-14-4-6-19-20(9-14)35-13-34-19/h2-10H,11-13H2,1H3,(H,27,30)

InChI Key

DRCJJCYCOUIBPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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